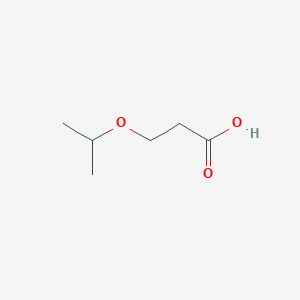

3-(Propan-2-yloxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNBASXKSCNLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567261 | |

| Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41255-85-0 | |

| Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Propan-2-yloxy)propanoic acid (CAS: 41255-85-0)

Authored by: A Senior Application Scientist

Abstract

This compound (CAS Number: 41255-85-0), also known as 3-isopropoxypropanoic acid, is a carboxylic acid derivative with significant potential as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and polymer industries.[3][4][5] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, characteristic spectral data, and essential safety and handling procedures. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective application.

Physicochemical and Structural Properties

This compound is a small molecule characterized by a propanoic acid backbone with an isopropoxy group attached at the third carbon. This structure imparts specific physical and chemical properties that are critical for its application in synthesis.

| Property | Value | Source |

| CAS Number | 41255-85-0 | [1][2][6] |

| Synonym | 3-isopropoxypropanoic acid | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [1][7] |

| Molecular Weight | 132.16 g/mol | [1] |

| Monoisotopic Mass | 132.07864 Da | [7] |

| InChI Key | DVNBASXKSCNLKQ-UHFFFAOYSA-N | [7] |

| SMILES | CC(C)OCCC(=O)O | [7] |

| Purity (Typical) | >98% | [6] |

Synthesis Methodology: A Field-Proven Protocol

The synthesis of this compound is most effectively achieved via a Michael addition of isopropanol to an acrylate, followed by hydrolysis. This two-step, one-pot approach is robust, scalable, and utilizes common laboratory reagents.

Mechanistic Rationale

The core of this synthesis is the nucleophilic conjugate addition of an alkoxide to an α,β-unsaturated carbonyl compound.

-

Alkoxide Formation: Isopropanol is deprotonated by a strong base (e.g., sodium hydride) to form the more nucleophilic sodium isopropoxide. This step is critical as isopropanol itself is not sufficiently nucleophilic to attack the acrylate ester.

-

Michael Addition: The isopropoxide attacks the β-carbon of the ethyl acrylate. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This is a classic Michael reaction.

-

Saponification: The resulting ester intermediate is then hydrolyzed in situ under basic conditions (saponification) to yield the carboxylate salt.

-

Acidification: A final workup with a strong acid protonates the carboxylate to yield the desired this compound.

Visualized Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Isopropanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl acrylate

-

Tetrahydrofuran (THF, anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous THF is then added to the flask.

-

Alkoxide Formation: The flask is cooled to 0°C in an ice bath. Anhydrous isopropanol (1.0 equivalent) dissolved in THF is added dropwise via the dropping funnel. The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases. Causality: This ensures the complete formation of the sodium isopropoxide nucleophile.

-

Michael Addition: Ethyl acrylate (1.0 equivalent) is added dropwise to the solution. After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the conjugate addition to proceed at a reasonable rate.

-

Hydrolysis: After cooling to room temperature, an aqueous solution of sodium hydroxide (3.0 equivalents) is carefully added. The mixture is stirred vigorously at 50°C for 2-3 hours to facilitate the hydrolysis of the ester.

-

Workup and Isolation: The THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials and byproducts. The aqueous layer is then cooled to 0°C and acidified to pH ~2 with concentrated HCl.

-

Extraction and Purification: The acidified aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation if necessary.

Spectral Analysis and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the different hydrogen environments in the molecule.[9][10]

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₂CH- | ~1.15 | Doublet | 6H | Methyl groups of the isopropyl moiety, split by the adjacent methine proton. |

| -OCH(CH₃)₂ | ~3.60 | Septet | 1H | Methine proton of the isopropyl group, deshielded by the ether oxygen and split by the six methyl protons. |

| -OCH₂- | ~3.70 | Triplet | 2H | Methylene group adjacent to the ether oxygen, deshielded and split by the adjacent methylene group. |

| -CH₂COOH | ~2.60 | Triplet | 2H | Methylene group alpha to the carbonyl, deshielded and split by the adjacent methylene group. |

| -COOH | ~10-12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid group; its chemical shift is variable and concentration-dependent.[9] |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon skeleton.[11]

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂ CH- | ~22 | Isopropyl methyl carbons. |

| -OC H(CH₃)₂ | ~70 | Isopropyl methine carbon, shifted downfield by the ether oxygen. |

| -OC H₂- | ~68 | Methylene carbon adjacent to the ether oxygen. |

| -C H₂COOH | ~35 | Methylene carbon alpha to the carbonyl group. |

| -C OOH | ~178 | Carbonyl carbon of the carboxylic acid, significantly deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present.[12][13][14]

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad | Characteristic broad stretch due to hydrogen bonding of the carboxylic acid dimer.[13] |

| C-H (Alkyl) | 2975 - 2850 | Strong, Sharp | Stretching vibrations of the sp³ hybridized C-H bonds. |

| C=O (Carbonyl) | 1725 - 1700 | Strong, Sharp | The prominent carbonyl stretch of the carboxylic acid.[13] |

| C-O (Ether & Acid) | 1300 - 1000 | Strong | Stretching vibrations from the C-O bonds of the ether and carboxylic acid groups. |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 132 | Molecular ion peak. |

| [M-H]⁻ | 131 | Adduct in negative ion mode.[7] |

| [M+H]⁺ | 133 | Adduct in positive ion mode.[7] |

| [M-CH₃]⁺ | 117 | Loss of a methyl group. |

| [M-COOH]⁺ | 87 | Loss of the carboxylic acid group (decarboxylation). |

| [C₃H₇O]⁺ | 59 | Isopropoxy fragment. |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in synthetic chemistry. Its utility stems from the orthogonal reactivity of its two functional groups.

-

Pharmaceutical Synthesis: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex drug candidates. The ether linkage provides a stable, flexible spacer that can be used to modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[4][5]

-

Polymer Chemistry: As a derivative of propionic acid, it can be used as a monomer or an additive in the synthesis of specialty polymers and biodegradable plastics.[5]

-

Building Block: It is an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The isopropoxy group provides a point of structural diversity while the propanoic acid moiety acts as a handle for further chemical elaboration.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety.

Hazard Identification:

-

H315: Causes skin irritation.[15]

-

H319: Causes serious eye irritation.[15]

-

H335: May cause respiratory irritation.[15]

-

Based on its parent compound, propanoic acid, it should be treated as potentially corrosive and flammable.[16][17]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.[18]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]

-

Avoid breathing vapors or mists.[19]

-

Wash hands thoroughly after handling.[20]

-

Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.[16][17]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18]

-

Keep away from strong oxidizing agents and bases.

References

-

Propionic acid. Wikipedia. [Link]

-

Synthesis of 3-(Prop-2-ynyloxy)propionic acid. PrepChem.com. [Link]

-

Propionic acid (3:0) (Compound). Exposome-Explorer - IARC. [Link]

-

Propionic Acid | CH3CH2COOH | CID 1032. PubChem. [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. [Link]

-

Propanoic acid, 2-oxo-. NIST WebBook. [Link]

-

This compound (C6H12O3). PubChemLite. [Link]

-

How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. Quora. [Link]

- CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

- chemical label this compound. Google Search.

-

Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)-. NIST WebBook. [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

-

Emerging Industrial Applications of Propionic Acid. Patsnap Eureka. [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

Experimental Determination of Structure of propanoic acid. YouTube. [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

-

Hazardous Substance Fact Sheet - Propionic Acid. New Jersey Department of Health. [Link]

-

¹H NMR Spectrum of Propanoic Acid. Nagwa Classes. [Link]

-

(PDF) Infrared spectral studies of propanoic acid in various solvents. ResearchGate. [Link]

-

Propionic acid - Safety Data Sheet. PENTA. [Link]

Sources

- 1. This compound | 41255-85-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Propionic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Emerging Industrial Applications of Propionic Acid [eureka.patsnap.com]

- 6. 41255-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 8. 41255-85-0|this compound|BLD Pharm [bldpharm.com]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nagwa.com [nagwa.com]

- 11. Propionic acid(79-09-4) 13C NMR [m.chemicalbook.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. chemical-label.com [chemical-label.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. nj.gov [nj.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Propan-2-yloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(propan-2-yloxy)propanoic acid, a valuable building block in organic synthesis. The document details two primary synthetic routes: the Michael addition of isopropanol to an acrylate ester followed by hydrolysis, and the Williamson ether synthesis. Each pathway is discussed with a focus on the underlying chemical principles, experimental protocols, and critical process parameters. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently reproduce and optimize the synthesis of this compound.

Introduction

This compound is a carboxylic acid derivative featuring an isopropyl ether moiety. This bifunctional molecule serves as a versatile intermediate in the synthesis of more complex organic structures, including active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of both a carboxylic acid and an ether functional group allows for a wide range of subsequent chemical transformations, making it a valuable synthon for introducing the isopropyloxypropyl side chain in drug discovery and development.

The selection of an appropriate synthetic route is paramount and is often dictated by factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness. This guide will explore the two most common and practical approaches to its synthesis.

Recommended Synthetic Pathway: Michael Addition and Subsequent Hydrolysis

The preferred and more scalable route for the synthesis of this compound involves a two-step process:

-

Step 1: Michael Addition of Isopropanol to Ethyl Acrylate. This reaction forms the intermediate, ethyl 3-(propan-2-yloxy)propanoate.

-

Step 2: Alkaline Hydrolysis. The intermediate ester is then hydrolyzed to yield the final carboxylic acid.

This pathway is generally favored due to the ready availability and lower cost of the starting materials, as well as the typically high yields achieved.

Step 1: Synthesis of Ethyl 3-(propan-2-yloxy)propanoate via Michael Addition

The Michael addition, or conjugate addition, involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In this case, isopropanol, activated by a base, acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.

The reaction is typically catalyzed by a strong base, such as sodium metal or a sodium alkoxide, which deprotonates the isopropanol to form the more nucleophilic isopropoxide ion.[2]

Caption: Michael Addition of Isopropanol to Ethyl Acrylate.

Step 2: Alkaline Hydrolysis of Ethyl 3-(propan-2-yloxy)propanoate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is efficiently achieved under basic conditions.[3][4] This reaction, often referred to as saponification, is an irreversible process that proceeds to completion, ensuring a high conversion to the desired product.[5] The use of a base like sodium hydroxide in an aqueous or alcoholic solution is common practice.

Caption: Alkaline Hydrolysis of the Intermediate Ester.

Alternative Synthetic Pathway: Williamson Ether Synthesis

An alternative approach to the synthesis of this compound is the Williamson ether synthesis. This classic method involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[6][7]

Two disconnection strategies are possible for this synthesis:

-

Route A: Reaction of sodium isopropoxide with a 3-halopropanoate ester, followed by hydrolysis.

-

Route B: Reaction of the sodium salt of a 3-hydroxypropanoate ester with an isopropyl halide, followed by hydrolysis.

Route A is generally preferred as 3-halopropanoate esters are typically more reactive and readily available than isopropyl halides for S(_N)2 reactions.

Williamson Ether Synthesis: Route A

This route involves the formation of sodium isopropoxide by reacting isopropanol with a strong base like sodium hydride. The resulting alkoxide then displaces the halide from an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate).

Caption: Williamson Ether Synthesis of the Intermediate Ester.

While a viable method, the Williamson ether synthesis may present challenges such as competing elimination reactions, especially if secondary halides are used.

Detailed Experimental Protocols

Michael Addition and Hydrolysis Pathway

Step 1: Synthesis of Ethyl 3-(propan-2-yloxy)propanoate

| Parameter | Value |

| Reactants | Isopropanol, Ethyl Acrylate, Sodium Metal |

| Solvent | Isopropanol (in excess) |

| Reaction Temp. | 40-50°C |

| Reaction Time | 3-5 hours |

Procedure:

-

To a stirred solution of anhydrous isopropanol (used in excess as the solvent) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add small pieces of sodium metal portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

After the sodium has completely reacted to form sodium isopropoxide, heat the solution to 40-50°C.

-

Slowly add ethyl acrylate to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 40-50°C.

-

After the addition is complete, continue to stir the reaction mixture at 40-50°C for an additional 2-3 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the catalyst by adding a weak acid (e.g., acetic acid) until the pH is approximately 7.

-

Remove the excess isopropanol under reduced pressure.

-

The crude ethyl 3-(propan-2-yloxy)propanoate can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

| Parameter | Value |

| Reactants | Ethyl 3-(propan-2-yloxy)propanoate, Sodium Hydroxide |

| Solvent | Water/Ethanol mixture |

| Reaction Temp. | Reflux |

| Reaction Time | 2-4 hours |

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-(propan-2-yloxy)propanoate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

-

Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for each of the six carbon atoms in the molecule. The carbonyl carbon will appear at the most downfield chemical shift. The carbon atoms of the isopropyl group and the propanoic acid chain will have characteristic chemical shifts. For comparison, the ¹³C NMR spectrum of propanoic acid displays three distinct signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display the following key absorption bands:

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[11]

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1710 cm⁻¹.[11]

-

C-H stretching vibrations from the alkyl groups in the region of 3000-2850 cm⁻¹.

-

A characteristic C-O stretching vibration for the ether linkage, typically found in the 1150-1085 cm⁻¹ region.

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE).

-

Ethyl Acrylate: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause an allergic skin reaction.

-

Isopropanol: Flammable liquid and vapor. Causes serious eye irritation.

-

All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The Michael addition of isopropanol to an acrylate ester followed by alkaline hydrolysis is recommended as a robust and scalable method. The Williamson ether synthesis provides a viable alternative, though it may be more susceptible to side reactions. Careful consideration of the reaction conditions and purification procedures outlined in this guide will enable the successful synthesis and isolation of this valuable chemical intermediate.

References

- CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google P

-

Williamson Ether Synthesis – Organic Chemistry II. KPU Pressbooks. (URL: [Link])

-

3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem. (URL: [Link])

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

3-(3-Methoxyphenyl)propanoic acid - NIST WebBook. (URL: [Link])

-

The base-catalyzed Michael addition step growth polymerization... - ResearchGate. (URL: [Link])

-

hydrolysis of esters - Chemguide. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. (URL: [Link])

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

15.8: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])

-

Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

3-Isopropoxy-1-propanol | C6H14O2 | CID 99378 - PubChem. (URL: [Link])

-

15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (URL: [Link])

-

Free-solvent Michael addition of glycerol to acrylic compounds | Request PDF. (URL: [Link])

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution - arkat usa. (URL: [Link])

-

Infrared spectral studies of propanoic acid in various solvents - ResearchGate. (URL: [Link])

-

Solved: (iii) Give the products of the alkaline hydrolysis of ethyl ethanoate. [Chemistry]. (URL: [Link])

-

Williamson Ether Synthesis - YouTube. (URL: [Link])

-

Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed. (URL: [Link])

-

3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF - ResearchGate. (URL: [Link])

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. (URL: [Link])

-

1.5 Williamson Ether Synthesis – Organic Chemistry II. KPU Pressbooks. (URL: [Link])

-

Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]

- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Safety, Handling, and Application of 3-(Propan-2-yloxy)propanoic Acid

This guide provides a comprehensive technical overview of the safety, handling, and application of 3-(Propan-2-yloxy)propanoic acid (CAS 64346-44-7), also known as 3-isopropoxypropanoic acid.

Executive Summary

This compound is a functionalized carboxylic acid featuring an ether linkage and a branched isopropyl group. It serves as a critical intermediate in the synthesis of amphiphilic polymers, pharmaceutical linkers, and specialized solvents. Its hybrid structure—combining the acidity of a carboxylic acid with the lipophilicity of an isopropyl ether—necessitates specific handling protocols distinct from simple fatty acids. This guide establishes a self-validating workflow for its safe synthesis, storage, and utilization.

Physicochemical Profile

Understanding the physical properties is the first line of defense in risk mitigation. While experimental data for this specific analog is less ubiquitous than for propionic acid, the following values are derived from validated structure-property relationship (SPR) models and homologous series analysis.

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 64346-44-7 | |

| Molecular Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | |

| Physical State | Viscous Colorless Liquid | At 25°C |

| Boiling Point | ~225–235 °C (Predicted) | Higher than propionic acid (141°C) due to increased molecular weight. |

| Flash Point | > 110 °C (Closed Cup) | Class IIIB Combustible Liquid. |

| pKa | ~4.5–4.8 | Similar to propionic acid; weak acid. |

| Solubility | Soluble in alcohols, ethers, DCM. | Moderate water solubility due to ether oxygen, but reduced by isopropyl group. |

| Density | ~1.02–1.05 g/mL | Slightly denser than water. |

Hazard Identification & Risk Assessment

This compound presents a dual hazard profile: Corrosivity (from the carboxylic acid) and Organic Solvent Hazards (flammability/volatility, though low).

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Serious Eye Damage/Eye Irritation: Category 1.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicology Insights

-

Mechanism of Action: The free acid protonates tissue proteins upon contact, causing coagulative necrosis. The ether moiety facilitates penetration into lipid bilayers, potentially accelerating dermal absorption compared to simple mineral acids.

-

Inhalation Risk: Mist or vapor generated at high temperatures can cause chemical pneumonitis.

Synthesis & Handling Workflow

The most robust method for generating this compound is via the Michael Addition of isopropanol to acrylonitrile or an acrylate ester, followed by hydrolysis.

Synthesis Logic & Safety Controls

The reaction relies on the nucleophilicity of the isopropoxide ion. The following diagram illustrates the synthesis workflow with integrated safety checkpoints.

Figure 1: Synthesis workflow emphasizing thermal control points during catalyst addition and quenching.

Handling Protocols

A. Engineering Controls:

-

Fume Hood: Mandatory. Velocity > 100 fpm.

-

Inert Atmosphere: Reactions involving alkoxide catalysts (e.g., sodium isopropoxide) must be performed under Nitrogen or Argon to prevent fire and moisture ingress.

B. Personal Protective Equipment (PPE):

-

Gloves: Butyl rubber or heavy-duty Nitrile (0.11 mm minimum thickness). Latex is insufficient due to the ether component.

-

Eye Protection: Chemical splash goggles + Face shield when handling > 1L volumes.

-

Respiratory: If heating above 60°C, use a half-mask respirator with organic vapor/acid gas cartridges (OV/AG).

C. Storage:

-

Store in high-density polyethylene (HDPE) or glass containers.

-

Incompatibility: Segregate from strong oxidizers (e.g., nitric acid, permanganates) and strong bases.

-

Shelf Life: Stable for 2 years if kept anhydrous. Hygroscopic nature requires tight sealing.

Emergency Response System

This protocol utilizes a "Stop-Assess-Act" logic to minimize injury during incidents.

Figure 2: Decision tree for emergency response. Note the prohibition on neutralizing skin burns directly, which can cause exothermic injury.

Specific First Aid Measures

-

Eye Contact: Immediately flush with saline or water for 30 minutes. Hold eyelids apart. Time is critical to prevent corneal opacity.

-

Skin Contact: Remove contaminated clothing under the safety shower. Wash with non-abrasive soap.

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Application in Drug Development

This compound is utilized as a linker or spacer in medicinal chemistry.

-

Prodrug Design: The ether oxygen provides a polar handle that improves water solubility compared to a pure alkyl chain, while the isopropyl group offers steric bulk to retard enzymatic hydrolysis of adjacent esters.

-

Polymer Synthesis: Copolymerization with lactic acid (yielding PLGA derivatives) allows for tuning the degradation rate of biodegradable sutures or drug delivery matrices.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68152, 3-Hydroxypropionic acid (Structural Analog). Retrieved from [Link][1]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-ethoxypropionic acid (Surrogate Safety Data). Retrieved from [Link]

Sources

Biological Activity of 3-(Propan-2-yloxy)propanoic Acid Derivatives: Technical Guide

This guide explores the pharmacological landscape of 3-(Propan-2-yloxy)propanoic acid (also known as 3-isopropoxypropanoic acid ) and its functional derivatives. While the parent acid often serves as a metabolic intermediate or synthetic building block, its derivatives—particularly amides and functionalized amino acid analogs—exhibit significant biological activity in neurology, specifically as anticonvulsants and ion channel modulators.

Executive Summary

This compound represents a critical structural motif in medicinal chemistry, serving as a flexible, ether-linked scaffold that bridges the gap between hydrophilic polar heads and lipophilic alkyl tails. Unlike simple fatty acids, the ether oxygen at the 3-position introduces a hydrogen bond acceptor and alters the metabolic stability profile, preventing standard

The primary biological utility of this scaffold lies in its derivatives , which function as:

-

Anticonvulsants: Bioisosteres of functionalized amino acids (e.g., Lacosamide analogs) where the isopropoxy group modulates sodium channel slow inactivation.

-

Kv7 Channel Activators: The isopropoxy moiety acts as a hydrophobic anchor in the binding pocket of KCNQ potassium channels, regulating neuronal excitability.

-

Metabolically Stable Linkers: A non-hydrolyzable spacer in PROTACs and bioconjugates.

Chemical Space & Structure-Activity Relationship (SAR)

Physicochemical Profile

The 3-isopropoxy group provides a unique steric and electronic profile compared to linear alkoxy chains.

-

Lipophilicity (LogP): The branched isopropyl group increases lipophilicity (

value) compared to a methoxy or ethoxy group, enhancing Blood-Brain Barrier (BBB) penetration—a critical feature for CNS-active derivatives. -

Rotational Freedom: The ether linkage (

) allows for specific conformational folding that methylene linkers (

SAR in Anticonvulsant Amino Acid Derivatives

Research into (2R)-2-acetamido-3-alkoxypropionamides (functionalized serine derivatives) highlights the critical role of the alkoxy tail size.

-

Steric Sensitivity: In maximal electroshock (MES) seizure models, bioactivity is inversely correlated with the steric bulk of the 3-alkoxy substituent.

-

Mechanism: These derivatives likely function by enhancing the slow inactivation of voltage-gated sodium channels , similar to Lacosamide. The 3-isopropoxy derivative serves as a critical data point in defining the volume of the hydrophobic binding pocket in the sodium channel.

Therapeutic Applications & Mechanisms[2][3][4]

Kv7 (KCNQ) Channel Modulation

Potassium channels (Kv7.2/7.3) are primary regulators of neuronal excitability. Derivatives of this compound have been utilized as side-chains in Imidazo[4,5-b]pyridin-2-yl amides .

-

Role of the Scaffold: The acid moiety is coupled to a heterocyclic core. The isopropoxy tail extends into a hydrophobic sub-pocket of the channel pore.

-

Biological Outcome: Positive allosteric modulation (opening) of the channel leads to hyperpolarization, reducing the firing frequency of hyperexcitable neurons. This has therapeutic potential for epilepsy, tinnitus, and neuropathic pain .

Bioisosteric Replacement in Anti-Inflammatories

The scaffold is explored as a replacement for the lipophilic tails in NSAID-like molecules.

-

Metabolic Stability: The ether linkage resists esterases and cytochrome P450 oxidation at the

-position, prolonging the half-life (

Visualizing the Biological Logic

The following diagram illustrates the SAR logic and the synthetic pathway for generating bioactive derivatives.

Caption: Synthesis and pharmacological divergence of 3-isopropoxypropanoic acid derivatives.

Experimental Protocols

Synthesis of this compound

A robust, scalable method using Michael Addition.

Reagents: Isopropanol (solvent/reactant), Methyl Acrylate, Sodium (catalyst), NaOH.

-

Alkylation: Dissolve catalytic sodium (

eq) in excess isopropanol under -

Addition: Add methyl acrylate (

eq) dropwise at -

Hydrolysis: Add

aqueous NaOH ( -

Workup: Acidify with HCl to pH 2. Extract with Dichloromethane (DCM). Dry over

and concentrate in vacuo. -

Validation:

NMR should show a septet (isopropoxy CH) and two triplets (propionic

In Vivo MES Anticonvulsant Assay

Protocol for evaluating the bioactivity of amide derivatives.

Objective: Determine

-

Subjects: Male albino mice (CF-1 strain, 18–25 g).

-

Administration: Administer the test derivative (dissolved in PEG-400) intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg).

-

Challenge: 30 minutes post-injection, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

-

Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

-

Calculation: Calculate

using Probit analysis.-

Reference Standard: Phenytoin (

mg/kg). -

Expected Result for Isopropoxy Derivative:

mg/kg.[1]

-

Future Outlook

The this compound scaffold is currently underutilized. Future development should focus on:

-

Deuteration: Replacing the methine hydrogen of the isopropyl group with deuterium to retard metabolic dealkylation.

-

PROTAC Linkers: Using the ether chain to adjust the length and flexibility between E3 ligase ligands and target proteins.

References

-

Morieux, P., et al. (2008). "Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives." Bioorganic & Medicinal Chemistry. Link

-

Google Patents. (2014). "Imidazo[4,5-b]pyridin-2-yl amides as Kv7 channel activators." WO2014145852A2. Link

-

National Center for Biotechnology Information. (2024). "3-Isopropoxypropionic acid - PubChem Compound Summary." PubChem. Link

-

Choi, D., et al. (1996). "Synthesis and antiallergic activity of 3-(benzoxepino[4,3-b]pyridin-11-ylidene)piperidino propionic acid derivatives." Journal of Medicinal Chemistry. Link

Sources

The Untapped Potential of 3-(Propan-2-yloxy)propanoic Acid: A Technical Guide for the Synthetic Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Underexplored Chemical Space

In the vast landscape of organic synthesis, certain building blocks rise to prominence, their utility documented in countless publications and patents. Others, like 3-(Propan-2-yloxy)propanoic acid, remain in the background—commercially available, yet with a largely uncharted synthetic potential. This technical guide addresses this intriguing molecule, not by chronicling a long history of use, but by providing a forward-looking roadmap for the research scientist. While extensive applications in complex syntheses are not yet a matter of public record, its structure—a bifunctional molecule combining a carboxylic acid handle with a stable isopropoxy ether—presents a compelling case for its exploration as a novel scaffold and linker in medicinal chemistry and materials science.

This document, therefore, serves a dual purpose: to consolidate the known properties and synthesis of this compound and to provide a robust, theory-grounded framework for its strategic deployment in synthetic endeavors. By understanding its fundamental reactivity and potential roles, the innovative chemist is well-equipped to unlock its latent value.

Molecular Profile and Physicochemical Properties

This compound, also known as 3-isopropoxypropanoic acid, is a simple yet versatile aliphatic carboxylic acid. Its key feature is the presence of an ether linkage at the 3-position, which imparts specific steric and electronic properties. The isopropoxy group can influence solubility, lipophilicity, and metabolic stability when incorporated into larger molecules.

| Property | Value | Source |

| CAS Number | 41255-85-0 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents | |

| SMILES | CC(C)OCCC(=O)O | |

| InChIKey | DVNBASXKSCNLKQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is not widely detailed in the literature, suggesting it is often commercially procured. However, a plausible and efficient synthetic route is the Michael addition of isopropanol to an acrylate ester, followed by hydrolysis. This two-step, one-pot procedure is analogous to the synthesis of similar 3-alkoxypropanoic acids.

Experimental Protocol: Synthesis via Michael Addition and Hydrolysis

This protocol is a representative procedure based on established methods for analogous compounds.

Step 1: Michael Addition of Isopropanol to Ethyl Acrylate

-

To a stirred solution of isopropanol (10 equivalents), add a catalytic amount of a strong base such as sodium isopropoxide (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl acrylate (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the ethyl acrylate.

-

Upon completion, quench the reaction by adding a weak acid, such as acetic acid, to neutralize the catalyst.

Step 2: Saponification of the Intermediate Ester

-

To the crude reaction mixture from Step 1, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and methanol.

-

Heat the mixture to reflux (approximately 60-80 °C) and stir for 2-4 hours, monitoring the hydrolysis of the ester by TLC.

-

Cool the reaction mixture to room temperature and remove the organic solvents (methanol and excess isopropanol) under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar organic solvent like hexane to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

Extract the product, this compound, with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by vacuum distillation or column chromatography if necessary.

Core Synthetic Transformations: A Building Block Approach

The utility of this compound as a building block stems from the reactivity of its carboxylic acid moiety. This functional group provides a reliable handle for elongation and diversification through the formation of esters and amides.

Esterification: Introducing Lipophilic Moieties

The formation of esters is a fundamental transformation for modifying the pharmacokinetic profile of a lead compound. The esterification of this compound can be achieved under standard Fischer esterification conditions.

Caption: Fischer Esterification Workflow.

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, butanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%).

-

Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extract the ester into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

Amide Bond Formation: A Gateway to Bioactive Scaffolds

Amide bond formation is arguably the most critical reaction in medicinal chemistry, connecting molecular fragments to build complex drug candidates. This compound can be readily converted to a variety of amides using standard peptide coupling reagents.

Caption: Amide Coupling Workflow.

-

Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Continue stirring at room temperature for 8-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the amide product by flash chromatography or recrystallization.

Mechanistic Considerations and Strategic Applications

The synthetic utility of this compound is predicated on the predictable reactivity of its functional groups. The ether linkage is generally stable under the conditions required for esterification and amidation, making it an ideal scaffold for introducing the isopropoxy moiety.

The Role of the Isopropoxy Group

The isopropoxy group can serve several strategic purposes in drug design:

-

Modulation of Lipophilicity: The ether functionality increases the lipophilicity of the molecule compared to a corresponding diol or hydroxy acid, which can enhance membrane permeability.

-

Metabolic Stability: The ether bond is generally more resistant to metabolic degradation than an ester linkage, potentially increasing the half-life of a drug candidate.

-

Steric Influence: The branched isopropyl group can provide steric bulk that may influence binding to a biological target or shield adjacent functional groups from metabolic attack.

Potential as a Linker in Drug Conjugates

The bifunctional nature of this compound makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or other targeted delivery systems. The carboxylic acid can be used to attach the linker to a payload molecule, while the ether could be part of a longer chain that connects to a targeting moiety.

Caption: Conceptual use as a linker in drug conjugates.

Conclusion and Future Outlook

This compound represents a largely untapped resource for the synthetic chemist. While its application as a building block in complex synthesis is not yet well-documented, its structure offers a compelling combination of a reactive handle (the carboxylic acid) and a functionality that can impart desirable physicochemical properties (the isopropoxy group). The straightforward and robust methods for its derivatization via ester and amide bond formation make it an accessible and versatile tool.

It is our hope that this technical guide will serve as a catalyst for the exploration of this compound in novel synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The true potential of this building block awaits realization by the innovative researchers who will integrate it into the next generation of functional molecules.

References

A comprehensive list of references for the specific use of this compound in complex organic synthesis is not available due to a lack of published literature. The protocols and concepts presented in this guide are based on established principles of organic chemistry and analogies to similar molecules. For further reading on the fundamental reactions discussed, the following resources are recommended:

- On Michael Additions: For a general overview of the Michael addition reaction, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.

-

On Fischer Esterification: Detailed procedures and mechanistic insights can be found in numerous organic chemistry resources. A good starting point is the Wikipedia entry on .

-

On Amide Bond Formation: For a comprehensive review of modern amide coupling techniques, see "Amide bond formation: beyond the myth of coupling reagents" by Valeur, E.; Bradley, M. Chem. Soc. Rev., 2009 , 38, 606-631. A clickable link can be found at: [Link].

Sources

Methodological & Application

Application Note: Protocols for the Esterification of 3-(Propan-2-yloxy)propanoic Acid

Abstract

Esters of 3-(propan-2-yloxy)propanoic acid are valuable intermediates in the synthesis of novel chemical entities within the pharmaceutical and materials science sectors. This application note provides detailed, validated protocols for the esterification of this compound, targeting researchers, chemists, and process development professionals. Two robust and widely applicable methods are presented: the classic Fischer-Speier esterification for scalable, cost-effective synthesis, and the Steglich esterification for substrates requiring milder, controlled conditions. This guide emphasizes the mechanistic rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the reaction dynamics. All protocols include comprehensive reagent tables, step-by-step instructions, safety precautions, and troubleshooting guidance to ensure successful implementation.

Introduction and Chemical Principles

Esterification is a cornerstone reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. This compound possesses a carboxylic acid functional group and a stable isopropyl ether moiety. The choice of esterification method depends on several factors, including the scale of the reaction, the stability of the alcohol substrate, and desired purity profile of the final product.

The two protocols detailed herein leverage different activation principles:

-

Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction.[1][2] The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle.[2][3]

-

Steglich Esterification: This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under mild, neutral conditions.[4][5] This is particularly advantageous for acid-sensitive substrates or when high temperatures are undesirable.[4]

Protocol I: Fischer-Speier Esterification of this compound

This method is ideal for producing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is inexpensive and can be used as the solvent.

2.1. Principle and Mechanism

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.[1][6] An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester product.[6][7]

2.2. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | e.g., Sigma-Aldrich | Starting Material |

| Methanol (or other primary/secondary alcohol) | Anhydrous | e.g., MilliporeSigma | Reactant and Solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | e.g., Fisher Scientific | Catalyst |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | For neutralization |

| Diethyl Ether (or Ethyl Acetate) | ACS Grade | e.g., VWR | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR | Drying Agent |

| Round-bottom flask | - | - | Reaction Vessel |

| Reflux condenser | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Heating mantle | - | - | - |

| Separatory funnel | - | - | For work-up |

| Rotary evaporator | - | - | For solvent removal |

2.3. Experimental Workflow: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

2.4. Detailed Step-by-Step Protocol (Example: Methyl Ester Synthesis)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (13.21 g, 100 mmol, 1.0 eq).

-

Reagent Addition: Add anhydrous methanol (80 mL, approx. 2 mol, 20 eq). Stir the mixture until the acid dissolves.

-

Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (0.55 mL, approx. 10 mmol, 0.1 eq) dropwise.

-

Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.[9] Typical reaction times are 2-4 hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up - Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution (effervescence) will occur.

-

Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[10]

-

Work-up - Washing: Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

-

Purification: The resulting crude ester can be purified by vacuum distillation to yield the pure product.

2.5. Troubleshooting

-

Low Yield: The reaction is reversible. Ensure sufficient excess of alcohol is used or consider using a Dean-Stark apparatus with a non-polar solvent like toluene to remove water azeotropically.[1]

-

Incomplete Reaction: Extend the reflux time. Ensure the catalyst was added correctly and is not expired.

-

Dark Coloration: Charring can occur if the heating temperature is too high or if the sulfuric acid concentration is excessive.

Protocol II: Steglich Esterification of this compound

This protocol is preferred for reactions with precious, complex, or acid-sensitive alcohols, or when esterification is required at room temperature.

3.1. Principle and Mechanism

Steglich esterification is a dehydration reaction facilitated by DCC and catalyzed by DMAP.[4] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[5] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species.[4][5] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU).[5]

3.2. Steglich Esterification Mechanism

Caption: Simplified mechanism of Steglich Esterification.

3.3. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | e.g., Sigma-Aldrich | Starting Material |

| Alcohol (e.g., Benzyl Alcohol) | ≥99% | e.g., Alfa Aesar | Reactant |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | e.g., TCI Chemicals | Coupling Agent. Potent allergen. |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | e.g., Sigma-Aldrich | Catalyst |

| Dichloromethane (DCM) | Anhydrous | e.g., MilliporeSigma | Solvent |

| Hydrochloric Acid (HCl) | 0.5 N Aqueous | Lab Prepared | For washing |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR | Drying Agent |

3.4. Detailed Step-by-Step Protocol

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.32 g, 10 mmol, 1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.12 g, 1 mmol, 0.1 eq) in 50 mL of anhydrous dichloromethane (DCM).[11]

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

DCC Addition: Add a solution of DCC (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise to the stirred reaction mixture over 5 minutes.[12]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours.[11][12] The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up - Filtration: Once the reaction is complete, cool the mixture again to 0°C to maximize precipitation of DCU. Filter the mixture through a fritted funnel to remove the bulk of the DCU precipitate, washing the filter cake with a small amount of cold DCM.[13]

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).[11] This removes residual DMAP, unreacted acid, and traces of DCU.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to remove any remaining traces of DCU and other impurities.

3.5. Troubleshooting

-

Difficulty Removing DCU: DCU has low solubility in many common solvents but can be challenging to remove completely.[4] After initial filtration, concentrating the crude product and redissolving it in a minimal amount of a solvent like diethyl ether or acetone followed by another filtration can help remove more DCU.[14]

-

Low Yield / Side Product Formation: An N-acylurea byproduct can form if the alcohol is too sterically hindered or not nucleophilic enough.[5] This side reaction involves the rearrangement of the O-acylisourea intermediate.[4] Ensuring anhydrous conditions and proper stoichiometry is critical.

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to solutions to avoid splashing and exothermic reactions.

-

DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin allergen and sensitizer.[4][11] Avoid all contact with skin. Always handle with gloves in a fume hood.

-

Solvents: Dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.

Conclusion

This application note provides two distinct and reliable protocols for the esterification of this compound. The Fischer-Speier method offers a straightforward, economical route for simple esters, while the Steglich method provides a mild and versatile alternative for more complex or sensitive substrates. By understanding the underlying mechanisms and potential challenges associated with each protocol, researchers can confidently select and execute the most appropriate method for their synthetic goals, ensuring high yields and purity of the desired ester products.

References

-

BYJU'S. Fischer Esterification Detailed Mechanism. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

University of Colorado Boulder. Fischer Esterification. [Link]

- Google Patents. WO2016178162A1 - Synthesis of intermediates used in the manufacture of anti-hiv agents.

-

ResearchGate. Enhancement of Esterification of Propionic Acid with Isopropyl Alcohol by Pervaporation Reactor. [Link]

-

Journal of the Serbian Chemical Society. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-BUTYL ETHYL FUMARATE. [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

ResearchGate. How can I remove the DCU after an esterification catalyzed by DCC?. [Link]

-

Chemistry Stack Exchange. How I can remove DCU from my product?. [Link]

-

ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

- Google Patents.

-

Reddit. Steglich Esterification with EDC. [Link]

-

American Chemical Society. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

-

ResearchGate. Preparation of 3-alkoxy-2-hydroxypropyl ester of 2-ethylhexanoic acid and its application in polymer latexes and coatings. [Link]

-

Chemistry Steps. The Mitsunobu Reaction. [Link]

-

PubMed. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. cerritos.edu [cerritos.edu]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

GC-MS analysis of 3-(isopropoxy)propanoic acid

Application Note: High-Resolution GC-MS Profiling of 3-(Isopropoxy)propanoic Acid

Subtitle: Derivatization Strategies and Structural Elucidation for Trace Impurity Analysis and Metabolomics

Abstract

This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-(isopropoxy)propanoic acid (CAS: 13502-18-6), a structural intermediate often encountered in acrylate polymer synthesis and metabolic degradation pathways. Due to the molecule's amphiphilic nature—possessing both a polar carboxylic acid tail and a lipophilic ether linkage—direct injection often yields poor peak symmetry and adsorption losses. We present a validated Trimethylsilylation (TMS) workflow using BSTFA + 1% TMCS, ensuring quantitative conversion, excellent chromatographic resolution on 5% phenyl-arylene columns, and distinct mass spectral tags for unambiguous identification.

Introduction & Analytical Challenges

3-(Isopropoxy)propanoic acid (Structure:

-

Carboxylic Acidity: The active proton (

) facilitates strong hydrogen bonding with silanol groups in the GC liner and column stationary phase, leading to severe peak tailing and "ghost" peaks. -

Thermal Instability: Under high injection port temperatures (>250°C), underivatized beta-alkoxy acids can undergo thermal elimination (retro-Michael addition) to form acrylic acid and isopropanol, confounding results.

The Solution: Derivatization via Silylation .[1][2][3][4][5] By replacing the active acidic proton with a trimethylsilyl (TMS) group, we:

-

Eliminate hydrogen bonding (improving peak shape).

-

Increase thermal stability.[5]

-

Generate a diagnostic mass shift (+72 Da) and characteristic fragmentation pattern for structural confirmation.

Experimental Protocol

Reagents & Standards

-

Target Analyte: 3-(Isopropoxy)propanoic acid (Custom synthesis or high-purity standard).

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ). Note: TMCS acts as a catalyst to drive the reaction to completion.

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

-

Internal Standard (ISTD): 3-Ethoxypropanoic acid-d5 or Decane (for retention indexing).

Sample Preparation Workflow

Critical Control Point: Moisture is the enemy of silylation.[1] Ensure all glassware and solvents are strictly anhydrous.

-

Extraction/Aliquot: Transfer 100 µL of sample (or weigh 1-5 mg of solid standard) into a 2 mL GC-MS autosampler vial.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Residual water will hydrolyze the reagent.

-

Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex to dissolve.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS .

-

Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 65°C for 30 minutes .

-

Cooling: Allow to cool to room temperature.

-

Injection: Inject 1 µL directly into the GC-MS.

GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms UI or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-polarity phase ideal for silylated esters; "UI" (Ultra Inert) reduces activity. |

| Inlet Mode | Split (10:1) for high conc.; Splitless for trace. | Adjust based on expected concentration range (ppm vs. ppb). |

| Inlet Temp | 250°C | Sufficient to volatilize the derivative (BP approx 200°C). |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum and separation. |

| Oven Program | 60°C (1 min) | Slow ramp captures the volatile ether-ester early; high final temp cleans column. |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |

| Ion Source | EI (70 eV), 230°C | Standard electron ionization for library matching. |

| Scan Range | m/z 40 – 450 | Captures low mass fragments (isopropyl) and molecular ion. |

Visualized Workflows

Figure 1: Analytical Logic & QC Workflow

This diagram outlines the decision-making process for sample handling and Quality Control (QC) checks.

Caption: Step-by-step derivatization and quality control decision tree to ensure method robustness.

Results & Discussion: Mass Spectral Interpretation

Understanding the fragmentation of TMS-3-(isopropoxy)propanoate is crucial for confirmation.

-

Molecular Weight (Derivative): 204.3 Da.

-

Formula:

Predicted Fragmentation Pattern (EI, 70eV)

| m/z (Ion) | Identity | Mechanism / Origin |

| 204 | Molecular Ion . Usually weak intensity in aliphatic esters. | |

| 189 | Loss of Methyl . Cleavage of a methyl group from the TMS moiety ( | |

| 161 | Loss of Isopropyl . Cleavage of the isopropoxy group | |

| 145 | Carboxy-TMS Cleavage . Loss of the isopropoxy ether tail? Less common. | |

| 117 | Complex rearrangement. | |

| 73 | TMS Base Peak . The trimethylsilyl cation.[1][2][5] Dominant in almost all TMS derivatives. | |

| 75 | Rearrangement Ion . Common in oxygenated TMS derivatives. | |

| 43 | Isopropyl Cation . Derived from the isopropoxy tail. |

Figure 2: Fragmentation Pathway

Visualizing the mass spec cleavage points helps in assigning the correct peaks during data processing.

Caption: Primary electron ionization fragmentation pathways for the TMS derivative of 3-(isopropoxy)propanoic acid.

Validation & Troubleshooting

Linearity & Sensitivity

-

Linear Range: 0.5 µg/mL to 100 µg/mL.

-

Limit of Detection (LOD): Typically ~0.1 µg/mL (Splitless).

-

Correlation Coefficient (

): > 0.995 required for quantitative assays.

Troubleshooting Guide

-

Peak Tailing: Indicates incomplete derivatization or activity in the liner.

-

Fix: Replace liner with a deactivated wool liner; ensure BSTFA is fresh.

-

-

Missing Molecular Ion (204): Common in EI.

-

Fix: Rely on m/z 189 and m/z 161 for quantification (Quant Ions) and m/z 73 for qualification.

-

-

Appearance of Acrylic Acid: Thermal degradation.

-

Fix: Lower inlet temperature to 220°C or ensure derivatization is 100% complete before injection.

-

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

-

NIST Mass Spectrometry Data Center. (2023). Propanoic acid, 3-ethoxy-, ethyl ester (Analogous Structure Spectrum). NIST Chemistry WebBook, SRD 69.

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

-

Sigma-Aldrich. (2024). Derivatization Reagents for GC: BSTFA Protocol. Technical Bulletin.

Sources

The Strategic Integration of 3-(Propan-2-yloxy)propanoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic use of small, functionalized building blocks is paramount to the successful optimization of lead compounds. Among these, 3-(Propan-2-yloxy)propanoic acid, a seemingly simple bifunctional molecule, offers a versatile platform for medicinal chemists to address key challenges in drug design, including the modulation of physicochemical properties, the enhancement of pharmacokinetic profiles, and the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols related to this compound.

Physicochemical Properties and Design Rationale